molecular formula C5H8ClN5O2 B11897505 Guanine Hydrochloride Hydrate

Guanine Hydrochloride Hydrate

Cat. No.: B11897505
M. Wt: 205.60 g/mol
InChI Key: RXLQFFCJFDDUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanine Hydrochloride Hydrate is a compound derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is a purine base, and its hydrochloride hydrate form is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanine Hydrochloride Hydrate can be synthesized by dissolving guanine in dilute hydrochloric acid and allowing the solution to evaporate, forming needle-shaped crystals . This method is straightforward and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, guanine and its derivatives, including this compound, are often produced from urea production wastes or by melting ammonium salts with urea . These methods are cost-effective and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Guanine Hydrochloride Hydrate undergoes various chemical reactions, including:

    Oxidation: Guanine can be oxidized to form xanthine and uric acid.

    Reduction: Reduction reactions can convert guanine to dihydroguanine.

    Substitution: Guanine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products

    Oxidation: Xanthine, uric acid.

    Reduction: Dihydroguanine.

    Substitution: Various substituted guanine derivatives.

Mechanism of Action

The mechanism of action of Guanine Hydrochloride Hydrate involves its interaction with nucleic acids. Guanine is a key component of DNA and RNA, and its derivatives can influence the structure and function of these molecules. For example, guanine can form hydrogen bonds with cytosine, playing a crucial role in the stability of the DNA double helix .

Properties

Molecular Formula

C5H8ClN5O2

Molecular Weight

205.60 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride

InChI

InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2

InChI Key

RXLQFFCJFDDUET-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl

Origin of Product

United States

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